Cas no 892468-97-2 (2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide)

2-{3-Benzyl-7-oxo-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide is a specialized heterocyclic compound featuring a benzyl-substituted triazolopyrimidine core linked to a trifluoromethoxy phenylacetamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of the triazolopyrimidine scaffold, known for its role in enzyme inhibition and receptor modulation. The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving pharmacokinetic properties. The compound’s well-defined synthetic pathway allows for precise modifications, making it a valuable intermediate for drug discovery. Its unique combination of functional groups suggests utility in targeting specific biological pathways, warranting further investigation for therapeutic development.
2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide structure
892468-97-2 structure
Product Name:2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide
CAS No:892468-97-2
MF:C20H15F3N6O3
MW:444.366713762283
CID:5826303
PubChem ID:16798337
Update Time:2025-10-18

2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
    • 6H-1,2,3-Triazolo[4,5-d]pyrimidine-6-acetamide, 3,7-dihydro-7-oxo-3-(phenylmethyl)-N-[4-(trifluoromethoxy)phenyl]-
    • F0656-0049
    • AKOS024593437
    • 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
    • 892468-97-2
    • 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
    • 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
    • 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide
    • Inchi: 1S/C20H15F3N6O3/c21-20(22,23)32-15-8-6-14(7-9-15)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,25,30)
    • InChI Key: SRWKPMMKHQLUTD-UHFFFAOYSA-N
    • SMILES: C1N(CC(NC2=CC=C(OC(F)(F)F)C=C2)=O)C(=O)C2N=NN(CC3=CC=CC=C3)C=2N=1

Computed Properties

  • Exact Mass: 444.11577285g/mol
  • Monoisotopic Mass: 444.11577285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 707
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • pka: 12.10±0.70(Predicted)

2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>

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Additional information on 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide

Comprehensive Analysis of 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 892468-97-2)

The compound 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 892468-97-2) is a highly specialized heterocyclic molecule with a unique structural framework. Its complex name reflects the intricate combination of a triazolopyrimidine core, a benzyl substituent, and a trifluoromethoxyphenylacetamide moiety. This molecular architecture positions it as a compound of significant interest in pharmaceutical research, particularly in the development of targeted therapies.

Recent advancements in drug discovery have highlighted the importance of triazolopyrimidine derivatives due to their versatile biological activities. Researchers are increasingly focusing on compounds like CAS No. 892468-97-2 for their potential applications in modulating enzyme activity or receptor interactions. The presence of the trifluoromethoxy group enhances metabolic stability, a critical factor in improving drug bioavailability—a topic frequently searched by professionals in medicinal chemistry forums.

The synthesis of 2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide involves multi-step organic reactions, including cyclization and amidation processes. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity and structural integrity. These methods align with current industry standards, addressing common queries about quality control in fine chemical production.

From a pharmacological perspective, the benzyl-triazolopyrimidine scaffold has been investigated for its role in inhibiting specific kinases or proteases. While CAS No. 892468-97-2 is primarily used in preclinical studies, its structural features resonate with trends in personalized medicine and small-molecule therapeutics—a hot topic in 2024’s biotech conferences. Discussions around "drug repurposing" and "fragment-based drug design" often reference similar compounds.

In material science, the trifluoromethoxy-phenyl segment contributes to unique electronic properties, making derivatives of this compound candidates for organic semiconductors or liquid crystal displays. This interdisciplinary relevance answers frequent search engine questions like "applications of fluorinated aromatic compounds in electronics."

Regulatory databases classify 892468-97-2 as a research-grade chemical, requiring proper handling under laboratory conditions. Safety data sheets emphasize standard PPE protocols, reflecting global compliance with REACH and similar frameworks—a critical consideration for procurement specialists searching for "handling protocols for complex acetamides."

Future research directions may explore the structure-activity relationship (SAR) of this compound’s derivatives, particularly optimizing the triazolo[4,5-d]pyrimidine core for enhanced selectivity. Such studies would address trending scientific queries about "scaffold hopping in medicinal chemistry" while maintaining the compound’s innovative potential.

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